![molecular formula C26H23ClF2N8 B13916309 (R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, fluoro, methyl, piperazinyl, pyrimidinyl, and naphthyridinyl moieties
準備方法
The synthesis of ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of 3-aminopyrroles, which can be further functionalized to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro or carbonyl groups, into their corresponding amines or alcohols.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties can be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects . The specific molecular targets and pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
類似化合物との比較
Similar compounds to ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile include other naphthyridine derivatives and fluorobenzonitrile compounds. These compounds share some structural similarities but differ in their functional groups and overall structure. . The uniqueness of ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H23ClF2N8 |
|---|---|
分子量 |
521.0 g/mol |
IUPAC名 |
3-[(1R)-1-[[3-chloro-7-fluoro-2-methyl-6-(2-piperazin-1-ylpyrimidin-5-yl)-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C26H23ClF2N8/c1-14(18-9-16(11-30)3-4-19(18)28)35-25-22(27)15(2)34-21-10-20(29)23(36-24(21)25)17-12-32-26(33-13-17)37-7-5-31-6-8-37/h3-4,9-10,12-14,31H,5-8H2,1-2H3,(H,34,35)/t14-/m1/s1 |
InChIキー |
JZHDHSDHKSYSFI-CQSZACIVSA-N |
異性体SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)N5CCNCC5)F |
正規SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)N5CCNCC5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




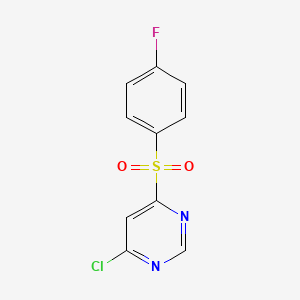

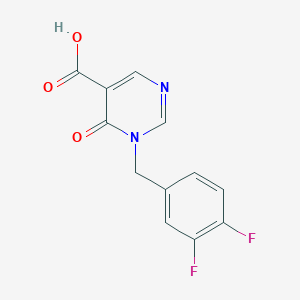
![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)
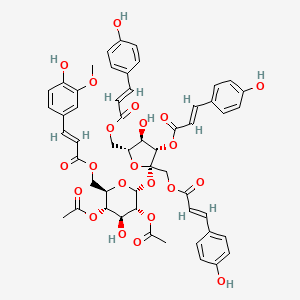
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)

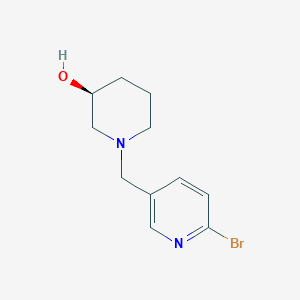
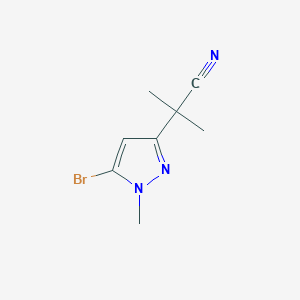
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

